Benzyl 6-bromo-2-naphthoate
Overview
Description
Benzyl 6-bromo-2-naphthoate is a chemical compound with the molecular formula C18H13BrO2. It is known for its unique reactivity and is used in various organic transformations. This compound is part of the naphthoate family, which is characterized by the presence of a naphthalene ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 6-bromo-2-naphthoate typically involves the bromination of 6-hydroxy-2-naphthoic acid. The process begins with the reaction of 6-hydroxy-2-naphthoic acid with ammonia in the presence of sulfite or bisulfite to obtain 6-amino-2-naphthoic acid. This intermediate is then subjected to a diazotization reaction to form a diazotized compound, which is subsequently reacted with copper bromide in the presence of an acid to yield 6-bromo-2-naphthoic acid . The final step involves esterification with benzyl alcohol to produce this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Benzyl 6-bromo-2-naphthoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding naphthoic acids or reduction to form naphthalenes.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used.
Major Products
The major products formed from these reactions include various substituted naphthoates, naphthalenes, and coupled aromatic compounds.
Scientific Research Applications
Benzyl 6-bromo-2-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and in various coupling reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly those related to naphthoic acid derivatives.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzyl 6-bromo-2-naphthoate involves its interaction with molecular targets through its bromine and ester functional groups. These interactions can lead to various chemical transformations, such as substitution or coupling reactions. The pathways involved often include the formation of reactive intermediates that facilitate the desired chemical changes.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-bromo-2-naphthoate: Similar in structure but with a methyl ester group instead of a benzyl ester.
6-bromo-2-naphthoic acid: The parent acid form of the compound.
6-amino-2-naphthoic acid: An intermediate in the synthesis of Benzyl 6-bromo-2-naphthoate.
Uniqueness
This compound is unique due to its benzyl ester group, which provides distinct reactivity compared to its methyl ester or acid counterparts. This uniqueness makes it valuable in specific organic transformations and industrial applications.
Properties
IUPAC Name |
benzyl 6-bromonaphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13BrO2/c19-17-9-8-14-10-16(7-6-15(14)11-17)18(20)21-12-13-4-2-1-3-5-13/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFPJCHHSVUCDIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC3=C(C=C2)C=C(C=C3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201251480 | |
Record name | Phenylmethyl 6-bromo-2-naphthalenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
170737-54-9 | |
Record name | Phenylmethyl 6-bromo-2-naphthalenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=170737-54-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylmethyl 6-bromo-2-naphthalenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201251480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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